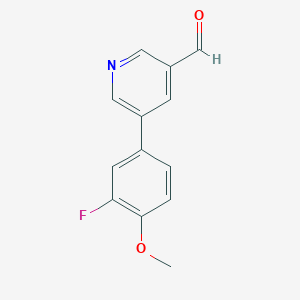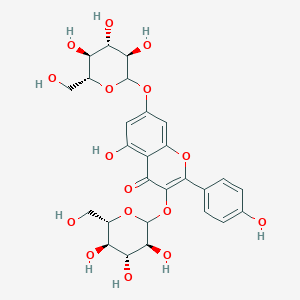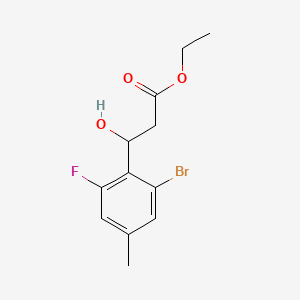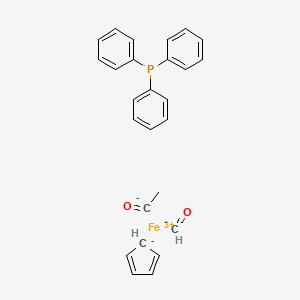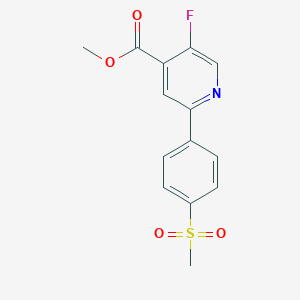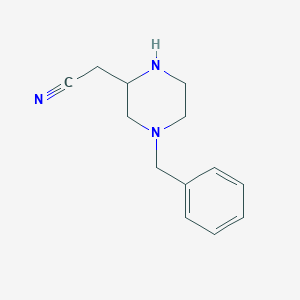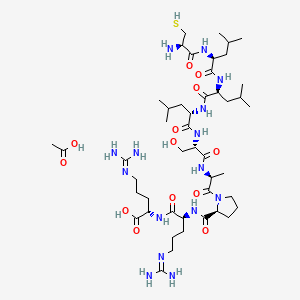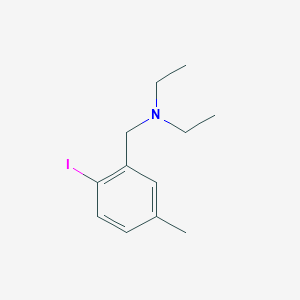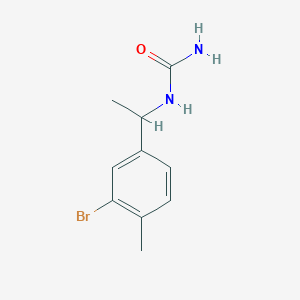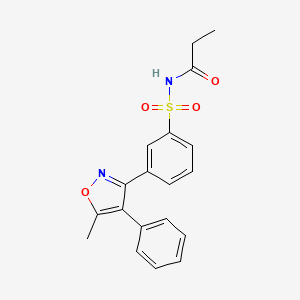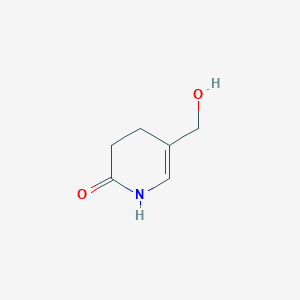
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine is a chiral compound that features a pyrrolidine ring substituted with a 4-amino-2-fluorophenyl group and two N,N-dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-2-fluorobenzaldehyde.
Formation of Pyrrolidine Ring: The aldehyde is then subjected to a reductive amination reaction with N,N-dimethylamine and a suitable reducing agent such as sodium triacetoxyborohydride.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as cost-effective reagents and catalysts, are typically employed.
化学反応の分析
Types of Reactions
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of substituted derivatives with thiol or amine groups.
科学的研究の応用
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
®-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine: The enantiomer of the compound with different pharmacological properties.
1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine: The racemic mixture of the compound.
4-Amino-2-fluorophenyl thiocyanate: A structurally related compound with different functional groups.
Uniqueness
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
特性
分子式 |
C12H18FN3 |
|---|---|
分子量 |
223.29 g/mol |
IUPAC名 |
(3S)-1-(4-amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18FN3/c1-15(2)10-5-6-16(8-10)12-4-3-9(14)7-11(12)13/h3-4,7,10H,5-6,8,14H2,1-2H3/t10-/m0/s1 |
InChIキー |
NUOMYIPHFZUPIF-JTQLQIEISA-N |
異性体SMILES |
CN(C)[C@H]1CCN(C1)C2=C(C=C(C=C2)N)F |
正規SMILES |
CN(C)C1CCN(C1)C2=C(C=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


